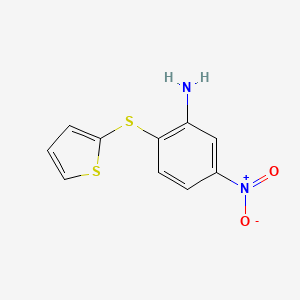

5-Nitro-2-(thiophen-2-ylsulfanyl)aniline

Description

Properties

IUPAC Name |

5-nitro-2-thiophen-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S2/c11-8-6-7(12(13)14)3-4-9(8)16-10-2-1-5-15-10/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFFNHCCCNRROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Nitro-2-(thiophen-2-ylsulfanyl)aniline is a compound that has garnered interest in recent years due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

This compound is characterized by the presence of a nitro group, a thiophene ring, and an aniline moiety. The synthesis typically involves the reaction of 5-nitroaniline with a thiophenol derivative under specific conditions to facilitate the formation of the thiophenyl sulfide linkage.

Synthesis Reaction:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Klebsiella pneumoniae | 10 | 200 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger .

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 14 | 75 |

| Aspergillus niger | 11 | 150 |

These results indicate that this compound possesses significant antifungal properties, particularly against Candida albicans , which is crucial given the rising incidence of antifungal resistance .

Anticancer Potential

Emerging research suggests that compounds similar to this compound may have anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the mechanism of action.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in bacterial cell wall synthesis and fungal cell membrane integrity. The nitro group may play a critical role in generating reactive nitrogen species that disrupt microbial functions .

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that treatment with this compound resulted in significant reductions in bacterial load, supporting its use as a potential therapeutic agent.

- Fungal Resistance : Another study highlighted its effectiveness against drug-resistant strains of Candida , showcasing its potential in treating infections where conventional antifungals fail.

Scientific Research Applications

Antimicrobial Properties

5-Nitro-2-(thiophen-2-ylsulfanyl)aniline and its derivatives have shown promising antimicrobial activity. Compounds containing thiophene rings are known for their pharmacological properties, including antibacterial effects. For instance, derivatives of 5-nitrothiophene have been reported to exhibit substantial antibacterial activity, making them candidates for developing new antimicrobial agents .

Anticancer Research

Research has indicated that certain nitro-containing compounds can exhibit anticancer properties. The structural features of this compound may contribute to its potential as a lead compound in the synthesis of anticancer drugs. Studies on related compounds suggest that modifications to the thiophene moiety can enhance bioactivity against various cancer cell lines .

Therapeutic Applications

Thiophene-containing molecules have been explored for their therapeutic applications in treating diseases such as tuberculosis and other infections. The incorporation of nitro groups into thiophene derivatives can enhance their efficacy and selectivity towards specific biological targets, which is crucial in drug design .

Herbicides and Pesticides

The synthesis of thiophene-based compounds, including this compound, has been linked to the development of herbicides and pesticides. These compounds serve as intermediates in the production of agrochemicals that help manage agricultural pests and weeds effectively . The ability to modify the thiophene structure allows for the fine-tuning of biological activity, improving the effectiveness of these agents.

Chemosensors

Due to their unique electronic properties, thiophene derivatives have been utilized in the development of chemosensors. This compound can be incorporated into sensor designs that detect environmental pollutants or biological markers through changes in fluorescence or conductivity . This application is particularly relevant in environmental monitoring and health diagnostics.

Polymeric Materials

The incorporation of thiophene units into polymeric materials can enhance their electrical conductivity and thermal stability. Research indicates that polymers derived from thiophene compounds exhibit promising properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Nitro and Sulfanyl Group Modifications

- Dihedral angles between benzene and thiophene rings are 8.5–13.5°, influencing crystal packing and intermolecular interactions (e.g., weak C–H⋯O/S bonds) . Unlike 5-nitro-2-(thiophen-2-ylsulfanyl)aniline, the nitro group is at the 2-position, altering electronic effects on the aromatic ring.

5-Nitro-2-(trifluoromethyl)aniline (CAS 121-01-7):

- 5-Nitro-2-(piperidin-1-yl)aniline (CAS 5367-58-8): Replaces the sulfanyl group with a piperidine (cyclic amine) substituent.

Thiophene Modifications

- (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline :

Structural and Electronic Effects

Electronic Properties

Nitro Group Position :

- Sulfur vs. Oxygen vs. Carboxamide derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) form hydrogen bonds, enhancing crystallinity, whereas sulfanyl groups favor hydrophobic interactions .

Crystallography and Packing

Data Tables

Table 1: Structural Comparison of Key Compounds

Preparation Methods

General Synthetic Strategy

The principal synthetic approach to 5-Nitro-2-(thiophen-2-ylsulfanyl)aniline involves nucleophilic aromatic substitution of a halogenated nitroaniline derivative with a thiophenol or thiophenolate ion. This strategy is well-established for preparing aryl sulfides where the thiol group replaces a suitable leaving group (commonly chlorine) on a nitro-substituted aromatic amine.

Starting Materials and Reaction Scheme

- Halogenated nitroaniline precursor: Typically, 5-chloro-2-nitroaniline or its analogs serve as the electrophilic aromatic substrate.

- Thiophenol derivative: Thiophenol (thiol group attached to a thiophene ring) is used as the nucleophile, often converted into its thiophenolate salt for enhanced nucleophilicity.

The general reaction can be represented as:

$$

\text{5-chloro-2-nitroaniline} + \text{thiophenol} \rightarrow \text{this compound}

$$

This reaction proceeds via nucleophilic aromatic substitution on the aromatic ring bearing the nitro and chloro substituents.

Detailed Preparation Methodology

Formation of Sodium Thiophenolate

- Thiophenol is treated with a strong base such as sodium hydride to generate the sodium thiophenolate salt.

- This transformation is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize reactants and facilitate nucleophilic substitution.

Nucleophilic Aromatic Substitution

- The sodium thiophenolate is reacted with 5-chloro-2-nitroaniline.

- The reaction is typically performed under controlled temperature conditions (40–100 °C) and may be conducted in solvents such as DMF, methanol, or water.

- Ammonia or aqueous ammonia can be added to the reaction mixture to maintain the reaction environment and potentially improve yields.

- The reaction pressure can range from atmospheric to approximately 10–12 bar, especially when conducted in sealed autoclaves to maintain ammonia pressure.

Reaction Workup and Purification

- Upon completion, the reaction mixture is treated with aqueous sodium hydroxide solution (e.g., 23% w/w) and heated to about 90 °C to separate phases.

- The organic phase containing the product is isolated and cooled to room temperature.

- The compound typically precipitates out and can be collected by filtration.

- Recrystallization is often unnecessary due to the high purity of the crude product.

Reaction Conditions and Yields

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Solvents | DMF, methanol, water, DMSO, toluene | Polar aprotic solvents preferred |

| Base | Sodium hydride or sodium hydroxide | For thiophenolate formation |

| Temperature | 40–100 °C | Preferably 40–80 °C towards reaction end |

| Pressure | 1–12 bar | Autogenous pressure in sealed vessel |

| Reaction time | 0.5–5 hours (addition phase), plus 1–20 hours stirring | Metered addition of thiophenol |

| Product yield | 88–98% | High yields reported |

| Product purity | >90%, often >94% | High purity without recrystallization |

Representative Example (Adapted from Related Compound Synthesis)

- Step 1: Charge 5-chloro-2-nitroaniline (precursor) into an autoclave with DMF solvent.

- Step 2: Heat the mixture to 60 °C.

- Step 3: Add ammonia to the reaction vessel.

- Step 4: Meter in thiophenol slowly over 1–3 hours while maintaining temperature and pressure.

- Step 5: Continue stirring for an additional 10 hours at 60 °C.

- Step 6: Cool the mixture, add aqueous sodium hydroxide (23% w/w), and heat to 90 °C for phase separation.

- Step 7: Separate organic phase, cool to room temperature to precipitate the product.

- Step 8: Filter and dry the product.

Yield: Approximately 92–97% of theoretical, with purity exceeding 90% by weight.

Notes on Solvent Effects and Catalysts

- The reaction proceeds efficiently without the need for phase-transfer catalysts.

- Solvent choice affects yield and purity; methanol and DMF have shown excellent results.

- Water as a solvent can also give high yields (~98%).

- The ammonia used can be of technical grade, simplifying reagent requirements.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting material | 5-chloro-2-nitroaniline |

| Nucleophile | Thiophenol (converted to sodium thiophenolate) |

| Solvents | DMF, methanol, water, DMSO |

| Base | Sodium hydride (for thiophenolate formation) |

| Temperature range | 40–100 °C (preferably 40–80 °C at reaction end) |

| Pressure | 1–12 bar (autogenous pressure in sealed system) |

| Reaction time | 0.5–5 hours addition + 1–20 hours stirring |

| Yield | 88–98% |

| Purity | >90%, often >94% |

| Catalyst | Not required |

| Workup | Aqueous NaOH treatment, phase separation, filtration |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Nitro-2-(thiophen-2-ylsulfanyl)aniline, and how can intermediates be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nitration of a precursor followed by coupling with thiophene derivatives. For example, nitration of 2-(thiophen-2-ylsulfanyl)aniline under controlled temperatures (-20°C to +80°C) can yield regioisomers, which are separated via column chromatography using silica gel and a hexane/ethyl acetate gradient . Optimization includes adjusting reaction stoichiometry (e.g., HNO₃/H₂SO₄ ratios) and monitoring via TLC to minimize byproducts. Catalytic hydrogenation (H₂/Pd-C) may reduce nitro groups if required .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water mobile phase to assess purity (>95%).

- NMR : Analyze H and C spectra to verify substituent positions (e.g., nitro group at C5, thiophene at C2) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 283.2 for C₁₀H₈N₂O₂S₂) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential toxicity. Work in a fume hood to avoid inhalation. Store in amber vials at 4°C to prevent photodegradation. Disposal via incineration or approved chemical waste services is mandatory. Toxicity screening (e.g., Ames test for mutagenicity) is advised before biological studies .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro group). Simulate transition states for reactions with nucleophiles (e.g., amines) using basis sets like B3LYP/6-31G(d). Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What experimental strategies resolve contradictions in regioselectivity during nitration of thiophene-containing anilines?

- Methodological Answer : Use isotopic labeling (e.g., N-nitration) to track nitro group positioning. X-ray crystallography (via SHELX refinement) can unambiguously assign regiochemistry . If isomers co-crystallize, employ differential scanning calorimetry (DSC) to detect melting point variations .

Q. How does the thiophene-sulfanyl moiety influence the compound’s electronic properties compared to trifluoromethoxy analogs?

- Methodological Answer : Conduct cyclic voltammetry to compare redox potentials. The thiophene-sulfanyl group enhances electron delocalization, lowering reduction potentials for the nitro group vs. trifluoromethoxy derivatives. UV-Vis spectroscopy (λmax shifts) and Hammett σ values quantify electronic effects .

Q. What methodologies assess the environmental persistence of this compound in soil systems?

- Methodological Answer : Use soil column experiments under controlled pumping speeds to simulate leaching. Analyze aqueous phases via LC-MS for degradation products (e.g., 5-amino derivatives). Microbial degradation assays with Pseudomonas spp. can quantify biodegradation rates under aerobic/anaerobic conditions .

Q. How can crystallographic software (e.g., Mercury) elucidate packing interactions in this compound crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.